6,6-dimethyloxan-2-one, also known as 4-methyl-2-pentanone lactone or 2-oxo-6,6-dimethyl-1,3-dioxane, is an organic compound with the molecular formula CHO. It appears as a colorless liquid with a distinctive odor and is soluble in various organic solvents. This compound is classified as a cyclic ketone and is notable for its applications in organic synthesis and industrial processes.
6,6-dimethyloxan-2-one is derived from the cyclization of 4-methyl-2-pentanone, which is often synthesized from more basic hydrocarbons. It belongs to the class of lactones, specifically those derived from ketones. The compound's unique structural features contribute to its reactivity and utility in various chemical applications.
The synthesis of 6,6-dimethyloxan-2-one commonly involves the following methods:
The reaction conditions for synthesizing 6,6-dimethyloxan-2-one include:
6,6-dimethyloxan-2-one participates in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which 6,6-dimethyloxan-2-one exerts its effects involves its role as a nucleophile in substitution reactions. It can donate an electron pair to form new bonds, facilitating various organic transformations. Additionally, its ability to undergo oxidation and reduction alters its reactivity profile, making it versatile in synthetic chemistry.
Relevant data includes:
6,6-dimethyloxan-2-one has a broad range of applications in scientific research and industry:
This compound's versatility makes it valuable across multiple scientific disciplines and industrial applications.
The synthesis of pharmaceutically relevant intermediates from 6,6-dimethyloxan-2-one leverages advanced organocatalytic desymmetrization. A landmark study demonstrated the conversion of caronic anhydride into the bicyclic lactone 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one—a key precursor for 6,6-dimethyloxan-2-one derivatives—using cinchona alkaloid-derived catalysts. This approach achieved exceptional stereoselectivity (≥98% ee) through selective nucleophilic ring opening at the meso-anhydride’s prochiral center [7]. Kinetic studies revealed a first-order dependence on both substrate and catalyst concentrations, enabling precise control over enantiomeric excess. The reaction tolerated standard dilution conditions (0.2–0.5 M), facilitating its scalability to 100 g without erosion of yield or selectivity. Optimization identified dichloromethane as the optimal solvent due to its balance of polarity and substrate solubility, while temperature control (−20°C to 25°C) proved critical for suppressing racemization [7].
Table 1: Optimization Parameters for Organocatalyzed Desymmetrization
Variable | Optimal Range | Impact on Outcome |
---|---|---|
Catalyst Loading | 5–10 mol% | Higher loadings accelerated kinetics without compromising ee |
Concentration | 0.2–0.5 M | Dilute conditions minimized oligomerization |
Temperature | −20°C | Maximized enantioselectivity (98% ee) |
Solvent | Dichloromethane | Balanced polarity for solubility/selectivity |
Downstream functionalization of 6,6-dimethyloxan-2-one hinges on chemoselective reduction protocols. The lactone’s carbonyl group was selectively reduced to a hemiaminal using diisobutylaluminum hydride (DIBAL-H) at −78°C, yielding a bicyclic hemiacetal without over-reduction to the diol [7]. This transformation exhibited remarkable solvent dependence: toluene provided 95% selectivity toward the hemiaminal, whereas tetrahydrofuran favored competitive ether formation. Catalyst-controlled reductions using [(DTBM-SEGPHOS)NiCl₂] further enabled asymmetric hydrogenation, installing key chiral centers for pharmaceutical building blocks. The reduction’s success relied on rigorous anhydrous conditions, as trace moisture hydrolyzed the lactone, generating unreactive carboxylate salts. Post-reduction workup with potassium sodium tartrate mitigated aluminum residue contamination, ensuring product purity >99% [7].
Table 2: Comparison of Chemoselective Reduction Methods
Reductant | Solvent | Temp (°C) | Selectivity | Primary Byproduct |
---|---|---|---|---|
DIBAL-H (1.0 eq) | Toluene | −78 | 95% hemiaminal | Lactol dimer |
LiAlH₄ | THF | 0 | 40% diol | Deoxygenated alkane |
NaBH₄ | MeOH | 25 | <5% reduction | Lactone hydrolysis |
The oxane scaffold of 6,6-dimethyloxan-2-one serves as a versatile fragment in FBDD due to its semi-rigid conformation and synthetic tractability. Structural analogs like 3,6-dimethyloxan-2-one (CAS 3720-22-7) have been incorporated into macrocyclic antibiotics to enforce bioactive conformations. In one example, the oxane ring was functionalized at C4 via aldol addition to generate sp³-enriched pharmacophores targeting kinase allosteric sites [4] [10]. Computational docking studies revealed that the geminal dimethyl groups at C6 restrict ring puckering, enhancing binding entropy when conjugated to proteins like HSP90. Late-stage diversification techniques include:
Integrating desymmetrization, reduction, and functionalization into a single continuous process presents significant scalability hurdles. A fully telescoped route to 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one demonstrated a Process Mass Intensity (PMI) of 127, highlighting inefficiencies in solvent and reagent use [7]. Key challenges included:
Table 3: Scalability Metrics for Telescoped Synthesis
Process Stage | Volume Efficiency (L/kg) | Time (h) | Critical Hurdles |
---|---|---|---|
Desymmetrization | 15 | 24 | Catalyst filtration delays |
Reduction | 22 | 8 | Cryogenic handling; Al residue removal |
Functionalization | 30 | 16 | Solvent swap requirements |
Total (Telescoped) | 67 | 48 | PMI=127; 8% yield loss in intermediates |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: